N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide
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Overview
Description
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide is a complex organic compound that belongs to the class of furan derivatives
Preparation Methods
The synthesis of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(dimethylamino)-6-morpholino-1,3,5-triazine with furan-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide. The reaction is usually carried out under mild conditions, with the temperature maintained at around room temperature to 50°C .
Chemical Reactions Analysis
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂), leading to the formation of furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohol.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of essential biological processes in microorganisms. For example, it can inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication, thereby exhibiting antibacterial effects .
Comparison with Similar Compounds
N-((4-(dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)furan-3-carboxamide can be compared with other similar compounds, such as:
Furan-2-carboxamide derivatives: These compounds also exhibit significant biological activities but may differ in their specific targets and potency.
Triazine-based compounds: These compounds share the triazine core structure and are known for their diverse applications in medicinal chemistry and agriculture.
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O3/c1-20(2)14-17-12(9-16-13(22)11-3-6-24-10-11)18-15(19-14)21-4-7-23-8-5-21/h3,6,10H,4-5,7-9H2,1-2H3,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIORPHUGNHATKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)CNC(=O)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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